GABA reuptake inhibitorAlso available in simple stock solutions - add 1 ml of water to get an exact, ready-to-use concentration. Nipecotic acid is a piperidinemonocarboxylic acid that is piperidine in which one of the hydrogens at position 3 is substituted by a carboxylic acid group. It is a piperidinemonocarboxylic acid and a beta-amino acid.
Related Compounds
(E)-2-ene Valproic Acid ((E)-2-ene VPA)
Compound Description: (E)-2-ene VPA is the major active metabolite of the antiepileptic drug valproic acid (VPA). It exhibits anticonvulsant activity. []
Relevance: (E)-2-ene VPA was used to synthesize (E)-2-ene valproyl glycinamide, a compound with a good anticonvulsant profile, in conjunction with Nipecotic acid analog, glycinamide. The study aimed to explore the potential of valproyl derivatives of glycine and nipecotic acid as new antiepileptics. []
(E)-2-ene Valproyl Glycinamide
Compound Description: (E)-2-ene valproyl glycinamide is a conjugation product of (E)-2-ene VPA and glycinamide. It exhibits a good anticonvulsant profile in both mice and rats due to its favorable pharmacokinetic and pharmacodynamic properties. []
Relevance: This compound is structurally related to Nipecotic acid through the incorporation of glycinamide, a compound structurally analogous to Nipecotic acid. The study highlights the potential of conjugating molecules with structural similarities to Nipecotic acid for developing new antiepileptic agents. []
Valproic Acid (VPA)
Compound Description: VPA is an established antiepileptic drug. It is metabolized to (E)-2-ene VPA, its major active metabolite. []
Relevance: VPA was used to synthesize valproyl nipecotic acid and valproyl nipecotamide, conjugates with Nipecotic acid and nipecotamide, respectively. The study aimed to investigate the potential of these VPA conjugates as new antiepileptics. []
Valproyl Nipecotic Acid
Compound Description: This compound is a conjugation product of VPA and Nipecotic acid. It did not demonstrate significant anticonvulsant activity. []
Relevance: This compound is a direct conjugate of Nipecotic acid and VPA. The lack of activity of this conjugate, unlike (E)-2-ene valproyl glycinamide, emphasizes the importance of specific structural features for achieving desired pharmacological effects. []
Valproyl Nipecotamide
Compound Description: Valproyl nipecotamide is a conjugation product of VPA and nipecotamide. Similar to valproyl nipecotic acid, this conjugate did not demonstrate significant anticonvulsant activity. []
Relevance: This compound is closely related to Nipecotic acid as it is a conjugate of VPA and nipecotamide, an amide derivative of Nipecotic acid. The inactivity of this compound underscores the critical role of the carboxylic acid moiety in Nipecotic acid for its biological activity. []
GABA (γ-Aminobutyric Acid)
Compound Description: GABA is the major inhibitory neurotransmitter in the mammalian central nervous system. [, , , ] It plays a crucial role in regulating neuronal excitability and is involved in various physiological processes, including sleep, anxiety, and seizure activity. []
Relevance: Nipecotic acid is a potent inhibitor of GABA uptake, a process essential for terminating GABAergic neurotransmission. [, , , , , , , , , , , , , , ] Nipecotic acid exerts its effects by interfering with the transport of GABA across neuronal and glial membranes, thereby increasing extracellular GABA concentrations and enhancing GABAergic signaling. [, , , , , , , , , , ]
N-Methylnipecotic Acid
Compound Description: N-Methylnipecotic acid is an N-methyl derivative of Nipecotic acid. It acts as an inhibitor of GABA uptake, albeit with lower potency compared to Nipecotic acid. []
Relevance: The methylation of the nitrogen atom in Nipecotic acid reduces its potency as a GABA uptake inhibitor, suggesting that a free nitrogen is crucial for optimal interaction with the GABA transporter. []
N,N-Dimethylnipecotic Acid
Compound Description: N,N-Dimethylnipecotic acid is a derivative of Nipecotic acid with both nitrogen atoms methylated. It displays inhibitory activity towards GABA uptake, but its potency is less pronounced compared to Nipecotic acid. []
Relevance: Similar to N-Methylnipecotic acid, the presence of two methyl groups on the nitrogen atom in N,N-Dimethylnipecotic acid results in diminished inhibitory potency on GABA uptake, reinforcing the importance of an unsubstituted nitrogen for high-affinity binding to the GABA transporter. []
Guvacine
Compound Description: Guvacine is a naturally occurring compound structurally related to Nipecotic acid. It acts as a GABA uptake inhibitor, but its potency is generally lower than that of Nipecotic acid. [, ]
Relevance: Guvacine shares a similar structure with Nipecotic acid, possessing a piperidine ring and a carboxylic acid substituent. This structural similarity contributes to its ability to bind to and inhibit the GABA transporter, although with reduced affinity compared to Nipecotic acid. [, ]
N-Methylguvacine
Compound Description: N-Methylguvacine is an N-methyl derivative of Guvacine. It exhibits inhibitory activity against GABA uptake, but its potency is lower compared to Guvacine. []
Relevance: The methylation of the nitrogen atom in Guvacine, resulting in N-Methylguvacine, leads to a reduction in its potency as a GABA uptake inhibitor, similar to the observations with N-Methylnipecotic acid. This further suggests that a free nitrogen atom in the piperidine ring is essential for strong binding and inhibition of the GABA transporter. []
Nicotinic Acid
Compound Description: Nicotinic acid, also known as niacin, is a vitamin B3 precursor. []
Relevance: While not directly involved in GABAergic neurotransmission, N-methylnicotinic acid, an N-methyl derivative of nicotinic acid, was found to inhibit GABA uptake, though it was less potent than Nipecotic acid. [] This suggests that the piperidine ring structure might not be the only structural motif capable of interacting with the GABA transporter.
N-Methylnicotinic Acid
Compound Description: N-Methylnicotinic acid is an N-methyl derivative of nicotinic acid. It shows inhibitory activity against GABA uptake, albeit less potent than Nipecotic acid. []
(R)-Nipecotic Acid
Compound Description: (R)-Nipecotic acid is the R-enantiomer of Nipecotic acid. It displays more potent inhibition of GABA, (+)-nipecotic acid, and β-alanine uptake than its S-enantiomer. []
Relevance: The higher potency of (R)-Nipecotic acid compared to its (S)-enantiomer in inhibiting GABA uptake suggests that the GABA transporter exhibits stereoselectivity, preferentially binding to and being inhibited by the (R)-enantiomer. []
(S)-Nipecotic Acid ((+)-Nipecotic Acid)
Compound Description: (S)-Nipecotic acid, also known as (+)-nipecotic acid, is the S-enantiomer of Nipecotic acid. It demonstrates weaker inhibition of GABA uptake compared to its R-enantiomer. []
Relevance: The difference in potency between the (R)- and (S)-enantiomers of Nipecotic acid in inhibiting GABA uptake underscores the importance of stereochemistry in the interaction of these compounds with the GABA transporter. []
β-Alanine
Compound Description: β-Alanine is a naturally occurring β-amino acid. It is a substrate for the GABA transporter, although with lower affinity compared to GABA. [, , , , , ]
Relevance: β-Alanine competes with GABA and Nipecotic acid for binding to the GABA transporter, albeit with lower affinity. It is often used as a tool to study the specificity of GABA uptake inhibitors. [, , , , , ]
(3RS,4SR)-4-Hydroxynipecotic Acid
Compound Description: (3RS,4SR)-4-Hydroxynipecotic acid is a derivative of Nipecotic acid with a hydroxyl group at the 4-position. It is a potent and selective inhibitor of GABA uptake. [, , , ]
Relevance: The introduction of a hydroxyl group at the 4-position of Nipecotic acid enhances its potency as a GABA uptake inhibitor, indicating that this structural modification favors interaction with the GABA transporter. [, , , ]
cis-4-OH-Nipecotic Acid
Compound Description: cis-4-OH-Nipecotic acid, the cis isomer of 4-hydroxynipecotic acid, is a potent GABA uptake inhibitor that prolongs GABA-mediated inhibitory postsynaptic potentials (IPSPs). []
Relevance: Similar to (3RS,4SR)-4-Hydroxynipecotic acid, cis-4-OH-Nipecotic acid highlights the influence of specific stereoisomers and substitutions on the piperidine ring of Nipecotic acid in enhancing its interaction with GABA transporters and modulating GABAergic transmission. []
4-OH-Isonipecotic Acid
Compound Description: 4-OH-Isonipecotic acid is an analog of Nipecotic acid that does not inhibit GABA uptake. []
Relevance: Despite its structural similarity to Nipecotic acid, 4-OH-Isonipecotic acid's inability to affect GABA uptake suggests that even minor structural modifications can significantly alter a compound's pharmacological activity. This finding highlights the specificity of the GABA transporter for certain structural features. []
L-2,4-Diaminobutyric Acid (DABA)
Compound Description: DABA is a GABA analog that inhibits GABA uptake and induces depolarization, potentially through GABA release. [, ]
Relevance: DABA's similar effects to Nipecotic acid, particularly its influence on GABA uptake and depolarization, suggest that it may share a similar mechanism of action, potentially involving interaction with the GABA transporter. [, ]
(±)cis-3-Aminocyclohexane Carboxylic Acid (ACHC)
Compound Description: (±)cis-3-Aminocyclohexane carboxylic acid (ACHC) is a cyclic amino acid that inhibits GABA uptake and might induce GABA release. [, ]
Relevance: ACHC's ability to inhibit GABA uptake and its potential to induce GABA release, similar to Nipecotic acid, suggest that it may also target the GABA transporter and modulate GABAergic signaling. [, ]
3-Aminopropanesulphonic Acid (3-APS)
Compound Description: 3-APS is a GABA analog that does not interact as effectively with GABA transport systems compared to Nipecotic acid. []
Relevance: The weak interaction of 3-APS with GABA transport systems, unlike Nipecotic acid, highlights the structural specificity of the GABA transporter. []
Source and Classification
Nipecotic acid is classified as a piperidine derivative and is structurally related to the amino acid proline. It is synthesized from nicotinic acid through hydrogenation processes. The compound is primarily derived from natural sources such as plants but is predominantly produced synthetically for research and pharmaceutical purposes. It falls under the category of psychoactive substances due to its interaction with GABA transporters in the brain.
Synthesis Analysis
The synthesis of nipecotic acid can be achieved through several methods:
Hydrogenation of Nicotinic Acid: This is the most common method where nicotinic acid is hydrogenated in the presence of catalysts such as rhodium or platinum. For instance:
Rhodium on alumina can yield nipecotic acid with an efficiency of approximately 88.57% under controlled conditions.
Platinum oxide has been used to achieve near 100% yield when reacting nicotinic acid hydrochloride in water.
Chiral Resolution: Another method involves the use of 3-piperidine formamides in concentrated hydrochloric acid, which allows for the hydrolysis and chiral resolution of the compound at controlled temperatures to avoid racemization.
Reductive Amination: This method has been explored for synthesizing derivatives of nipecotic acid, utilizing various aldehydes and ketones.
These methods highlight the versatility in synthesizing nipecotic acid, catering to different research needs and desired purity levels.
Molecular Structure Analysis
Nipecotic acid's molecular formula is C6H11NO2, and it features a piperidine ring with a carboxylic acid functional group. The structural characteristics include:
Piperidine Ring: A six-membered ring containing five carbon atoms and one nitrogen atom.
Carboxylic Acid Group: The presence of a carboxyl group (-COOH) contributes to its acidic properties.
The compound exhibits chirality due to the presence of the piperidine ring, allowing for different stereoisomers that may have varied biological activities.
Chemical Reactions Analysis
Nipecotic acid participates in several chemical reactions:
Esterification: Nipecotic acid can form esters with alcohols, which may enhance its bioavailability and therapeutic efficacy.
Acylation Reactions: The carboxylic group can react with amines to form amides, potentially modifying its pharmacological properties.
Hydrolysis: Nipecotic acid esters undergo hydrolysis to release the active form of the drug in biological systems.
These reactions are crucial for developing prodrugs that can improve therapeutic outcomes by enhancing solubility or permeability across biological membranes.
Mechanism of Action
Nipecotic acid acts primarily as a GABA reuptake inhibitor by binding to GABA transporters (GATs) in neuronal membranes. By inhibiting these transporters, nipecotic acid increases the concentration of GABA in synaptic clefts, thereby enhancing inhibitory neurotransmission. This mechanism underlies its potential therapeutic effects in conditions such as epilepsy and anxiety disorders.
Relevant Data
Nipecotic acid has shown significant selectivity for certain GABA transporter subtypes (mGAT1–mGAT4), indicating its potential for targeted therapies.
Physical and Chemical Properties Analysis
Nipecotic acid exhibits several notable physical and chemical properties:
Molecular Weight: Approximately 115.16 g/mol.
Melting Point: The melting point ranges from 140°C to 145°C.
Solubility: It is soluble in water, alcohols, and other polar solvents due to its polar functional groups.
pKa Value: The pKa value indicates that it behaves as a weak acid.
Applications
Nipecotic acid has diverse applications in scientific research:
Pharmacology: Utilized as a lead compound for developing GABA uptake inhibitors aimed at treating neurological disorders such as epilepsy and anxiety.
Neuroscience Research: Employed in studies investigating GABAergic signaling pathways and their implications in various neurodegenerative diseases.
Synthetic Chemistry: Serves as a building block for synthesizing more complex molecules with potential therapeutic effects.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
DiOC18(3) dye is a member of 1,3-benzoxazoles, an organic perchlorate salt and a Cy3 dye. It has a role as a fluorochrome. It contains a diOC18(3)(1+).
PF-06260933 dihydrochloride is a MAP4K4 (HGK) inhibitor (IC50 = 140 nM). It also inhibits MINK and TNIK (IC50 values are 8 and 13 nM, respectively). PF-06260933 dihydrochloride has been shown to improves fasting hyperglycemia in mice. (
Parsaclisib is under investigation in clinical trial NCT03126019 (An Open-Label Study of Parsaclisib in Relapsed or Refractory Follicular Lymphoma (CITADEL-203)). Parsaclisib is an inhibitor of the delta isoform of phosphoinositide-3 kinase (PI3K) with potential antineoplastic activity. Parsaclisib inhibits the delta isoform of PI3K and prevents the activation of the PI3K/AKT signaling pathway. This both decreases proliferation and induces cell death in PI3K-delta-overexpressing tumor cells. Unlike other isoforms of PI3K, PI3K-delta is expressed primarily in hematopoietic disease and cell lineages. The targeted inhibition of PI3K-delta is designed to preserve PI3K signaling in normal, non-neoplastic cells. PI3K, an enzyme often overexpressed in cancer cells, plays a crucial role in tumor cell regulation and survival.
PF-5274857 is a potent, orally active and selective hedgehog (Hh) signaling pathway inhibitor with an IC50 of 5.8 nM and a Ki of 4.6 nM. PF-5274857 was found to effectively penetrate the blood-brain barrier and inhibit Smo activity in the brain of primary medulloblastoma mice, resulting in improved animal survival rates. PF-5274857 was orally available and metabolically stable in vivo. PF-5274857 is a potentially attractive clinical candidate for the treatment of tumor types including brain tumors and brain metastasis driven by an activated Hh pathway.
Prasterone is an endogenous steroid hormone that acts as an agonist at ERβ, NMDA, and σ1 receptors, a partial agonist at ERα and AR, and antagonist at GABA-A receptors. It displays a variety of biologocial activities, including enhancing working memory and cognition, inhibiting proliferation and migration of cervical cancer cells, increasing expression of various glutamate transporters to suppress seizures, and minimizing gastric acid secretion, lipid peroxidation and ulcer formation.
LSM-1636 is a member of carbazoles. This drug is classified as a reversible inhibitor of monoamine oxidase A enzyme (also known as a RIMA drug). It was developed and is currently used as an antidepressant in Russia. Its chemical structure is similar to metralindole, and it also shares pharmacological properties with this drug. Pirlindole is a selective, reversible inhibitor of monoamine oxidase (MAO) subtype A (MAO-A) that is approved in several European and non-European countries for the treatment of major depression. The antidepressant efficacy and safety of pirlindole have been demonstrated in numerous studies and, supported by many years of clinical experience in the treatment of depression. Pirlindole's efficacy and safety have also been shown in the treatment of fibromyalgia.